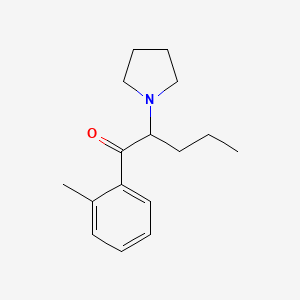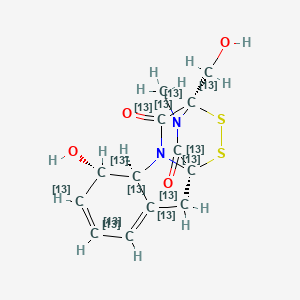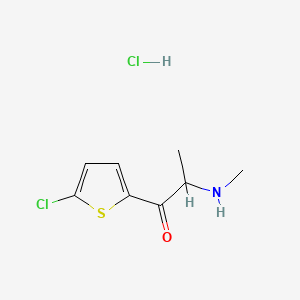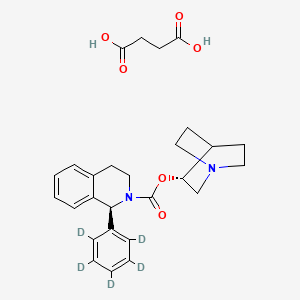
H-Ile-Cys(1)-Val-Val-Gln-Asp-Trp-Gly-His-His-Arg-Cys(1)-D-aThr-NH2.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full chemical name is L-isoleucyl-L-cysteinyl-L-valyl-L-valyl-L-glutaminyl-L-α-aspartyl-L-tryptophylglycyl-L-histidyl-L-histidyl-L-arginyl-L-cysteinyl-L-threoninamide, cyclic (2→12)-disulfide, trifluoroacetate salt .
- Its molecular formula is C66H99N23O17S2 • XCF3COOH , with a formula weight of 1550.8 g/mol .
Compstatin: is a peptide designed to inhibit complement activation. It specifically targets complement component 3 (C3), a central player in the complement system.
Preparation Methods
Synthetic Routes: Compstatin can be synthesized using solid-phase peptide synthesis (SPPS) techniques.
Reaction Conditions: Specific conditions depend on the synthetic strategy employed.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: Compstatin undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These vary based on the specific reaction. For example, SPPS typically involves coupling reagents and protecting groups.
Major Products: Cleavage of the disulfide bond yields the cyclic peptide structure.
Scientific Research Applications
Immunology and Inflammation: Compstatin’s inhibition of complement activation makes it valuable for studying immune responses.
Biology: Researchers use it to investigate complement-mediated processes.
Medicine: Potential therapeutic applications include treating complement-related diseases.
Industry: Its use in diagnostics and drug development is being explored.
Mechanism of Action
Target: Compstatin binds to complement component 3 (C3).
Effect: It inhibits convertase-mediated cleavage of C3, preventing the formation of C3a and C3b.
Pathways: Impacts both classical and alternative complement pathways .
Comparison with Similar Compounds
Uniqueness: Compstatin’s cyclic structure and specific targeting of C3 distinguish it.
Similar Compounds: While compstatin stands out, other complement inhibitors exist, such as eculizumab and ravulizumab .
Properties
Molecular Formula |
C68H100F3N23O19S2 |
|---|---|
Molecular Weight |
1664.8 g/mol |
IUPAC Name |
2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2R,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C66H99N23O17S2.C2HF3O2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102;3-2(4,5)1(6)7/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74);(H,6,7)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53+;/m0./s1 |
InChI Key |
DURMUHTUCAQKNL-CJVVNLCASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@H]([C@@H](C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


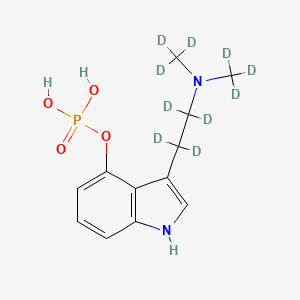
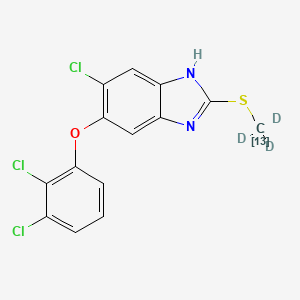
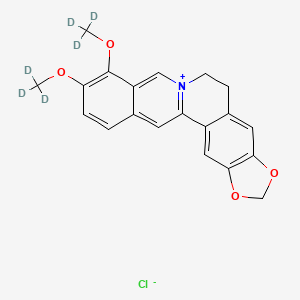
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)

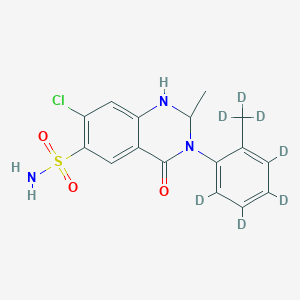
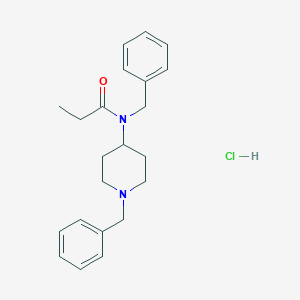
![7-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10823166.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B10823167.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
